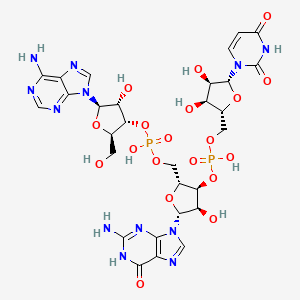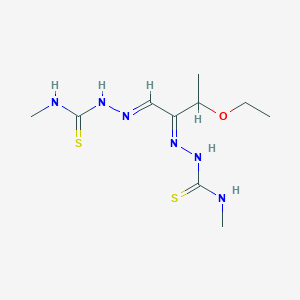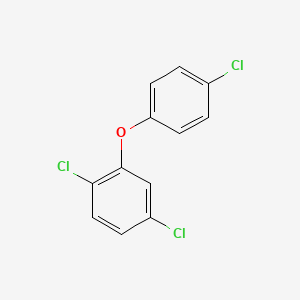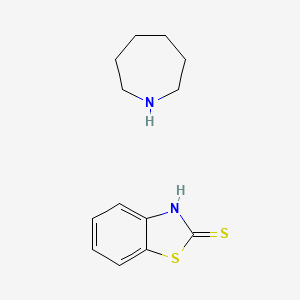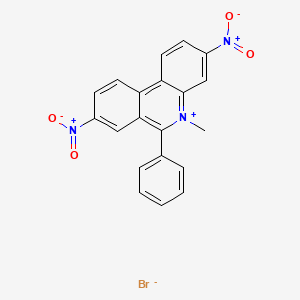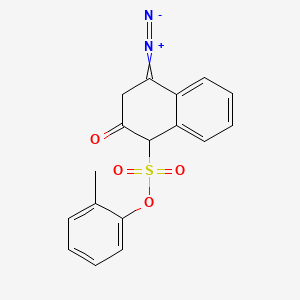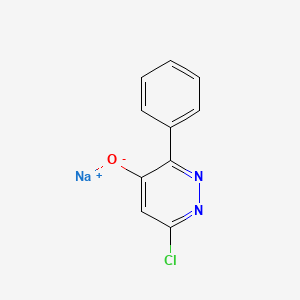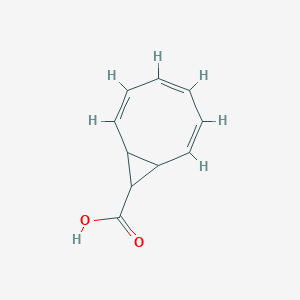
Bicyclo(6.1.0)nona-2,4,6-triene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 167987 involves several steps, starting from the extraction of jojoba seeds. The seeds are first crushed, and the oil is extracted using solvents like hexane. The remaining seed meal is then subjected to further extraction processes to isolate Simmondsin. The compound can be purified using chromatographic techniques .
Industrial Production Methods
Industrial production of NSC 167987 typically involves large-scale extraction from jojoba seeds. The process includes mechanical pressing of the seeds, followed by solvent extraction and purification. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
NSC 167987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Aplicaciones Científicas De Investigación
NSC 167987 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on herbivores.
Medicine: Explored for its potential anti-obesity effects due to its appetite-suppressing properties.
Industry: Utilized in the production of bio-based chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 167987 involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced appetite and food intake. The compound’s effects are mediated through its binding to receptors in the gastrointestinal tract, which signal satiety to the brain .
Comparación Con Compuestos Similares
Similar Compounds
Simmondsin 2: Another glycoside found in jojoba seeds with similar properties.
Simmondsin 3: A derivative of Simmondsin with slight structural variations.
Simmondsin 4: A related compound with different functional groups.
Uniqueness
NSC 167987 is unique due to its specific glycoside structure and its potent appetite-suppressing effects.
Propiedades
Número CAS |
705-88-4 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2Z,4Z,6Z)-bicyclo[6.1.0]nona-2,4,6-triene-9-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-9H,(H,11,12)/b2-1-,5-3-,6-4- |
Clave InChI |
JQMVRGKHZBQVQB-XCADPSHZSA-N |
SMILES isomérico |
C\1=C\C=C/C2C(C2\C=C1)C(=O)O |
SMILES canónico |
C1=CC=CC2C(C2C(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


